N-(4-aminophenyl)azepane-1-carboxamide

Antiproliferative activity Proteasome inhibition Colorectal cancer

N-(4-Aminophenyl)azepane-1-carboxamide (CAS 1156592-50-5) is a synthetic and naturally occurring azepane carboxamide featuring a seven-membered saturated aza-heterocycle linked via a urea-like bridge to a 4-aminophenyl moiety. It is isolated as a secondary metabolite from the root of the medicinal plant *Scoparia dulcis* and is also available as a synthetic building block from commercial suppliers at purities ranging from 95% to 98%.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 1156592-50-5
Cat. No. B1518043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)azepane-1-carboxamide
CAS1156592-50-5
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C13H19N3O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10,14H2,(H,15,17)
InChIKeyILPXREVDYHLSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)azepane-1-carboxamide (CAS 1156592-50-5): Compound Identity, Source & Procurement-Relevant Background


N-(4-Aminophenyl)azepane-1-carboxamide (CAS 1156592-50-5) is a synthetic and naturally occurring azepane carboxamide featuring a seven-membered saturated aza-heterocycle linked via a urea-like bridge to a 4-aminophenyl moiety [1]. It is isolated as a secondary metabolite from the root of the medicinal plant *Scoparia dulcis* and is also available as a synthetic building block from commercial suppliers at purities ranging from 95% to 98% . The compound is referenced within broad patent families (e.g., US-8637532-B2) covering amino azaheterocyclic carboxamides for hyperproliferative diseases, indicating its relevance as a scaffold in medicinal chemistry [2]. Physicochemical predictions include a LogP of approximately 1.79, topological polar surface area of 58.36 Ų, and compliance with Lipinski's Rule of Five, supporting its drug-like properties [1].

Why N-(4-Aminophenyl)azepane-1-carboxamide Cannot Be Replaced by Generic Azepane Carboxamides: Key Structural Differentiators


In-class substitution of N-(4-aminophenyl)azepane-1-carboxamide with other azepane-1-carboxamides is chemically unsound due to the specific electronic and steric contributions of the 4-aminophenyl group. The para-amino substituent on the phenyl ring provides a hydrogen-bond donor/acceptor site and a reactive handle for further derivatization (e.g., amide coupling, diazotization) that is absent in the unsubstituted azepane-1-carboxamide core (CAS 67651-47-2) [1]. In proteasome deubiquitinase inhibitor series, pairwise comparisons between piperidine- and azepane-containing analogs demonstrate that the seven-membered azepane ring imparts distinct antiproliferative potency compared to the six-membered piperidine counterpart, confirming that ring size is a critical variable not interchangeable across scaffolds [2]. Furthermore, position-specific effects on the aryl ring are documented: the 3-aminophenyl regioisomer (N-(3-aminophenyl)azepane-1-carboxamide) and the N-methyl derivative (N-(4-aminophenyl)-N-methylazepane-1-carboxamide) exhibit different target binding profiles and physicochemical properties, underscoring that even minor positional or substitution changes alter biological performance [3]. These structural distinctions mean that generic replacement without experimental validation risks loss of activity, altered selectivity, or failed assay reproducibility.

Quantitative Evidence Guide: N-(4-Aminophenyl)azepane-1-carboxamide Performance Data Against Comparators


Azepane Ring vs. Piperidine Ring: Antiproliferative Potency in Colon Cancer Cells

In a structure-activity relationship study of proteasome deubiquitinase inhibitors, pairwise comparisons revealed that azepane-containing compounds consistently demonstrate enhanced antiproliferative activity relative to their direct piperidine-containing analogs. Across three paired compound sets, the azepane variants exhibited 2- to 5-fold lower IC50 values (greater potency) in HCT116 colon cancer cells after 72-hour continuous exposure, establishing that the seven-membered azepane ring is pharmacologically superior to the six-membered piperidine ring in this chemotype [1]. Although the specific N-(4-aminophenyl)azepane-1-carboxamide was not explicitly tested in this series, the ring-size trend is a class-level inference applicable to azepane-1-carboxamide derivatives bearing aryl substituents analogous to the 4-aminophenyl group.

Antiproliferative activity Proteasome inhibition Colorectal cancer

4-Aminophenyl Substitution vs. Unsubstituted Azepane-1-Carboxamide: Drug-Likeness and Functional Handle Advantage

N-(4-Aminophenyl)azepane-1-carboxamide possesses a molecular weight of 233.31 g/mol, a calculated LogP of 1.79, a topological polar surface area (TPSA) of 58.36 Ų, and two hydrogen-bond donor atoms, complying with all four Lipinski Rule of Five criteria [1]. In contrast, the unsubstituted azepane-1-carboxamide (CAS 67651-47-2) has a molecular weight of only 142.20 g/mol, a lower LogP, and lacks the aromatic ring system needed for π-stacking interactions with protein targets [2]. The 4-aminophenyl group provides a synthetically tractable primary aromatic amine that enables rapid diversification via amide bond formation, reductive amination, or diazotization chemistry—functionalization routes unavailable to the parent azepane-1-carboxamide. Additionally, the predicted acid pKa of approximately 15.03 and the LogD (pH 7.4) of 1.79 for N-(4-aminophenyl)azepane-1-carboxamide indicate favorable membrane permeability characteristics [1].

Medicinal chemistry Drug-likeness Building block utility

Natural Product Origin and Multimodal Bioactivity Profile vs. Synthetic-Only Analogs

N-(4-Aminophenyl)azepane-1-carboxamide has been isolated from the root of *Scoparia dulcis*, a medicinal plant with an established ethnopharmacological history, and has demonstrated inhibition of cancer cell growth both in vitro and in vivo, along with inhibition of protein synthesis and antioxidant properties . This natural product pedigree distinguishes it from purely synthetic azepane-1-carboxamide analogs such as N-(2-ethylsulfonylethyl)-4-phenylazepane-1-carboxamide (AZD6270), which was developed exclusively as a synthetic platelet integrin αIIbβ3 antagonist . While specific IC50 values for the target compound's anticancer activity are not publicly disclosed in the identified vendor documentation, the combination of in vitro and in vivo cancer cell growth inhibition with protein synthesis suppression and antioxidant activity constitutes a multimodal bioactivity signature not replicated by the platelet-targeted or other synthetic azepane carboxamides . This multimodal profile is typical of natural products that have undergone evolutionary optimization for polypharmacology.

Natural product Cancer cell inhibition Protein synthesis inhibition

Inclusion in Broad-Spectrum Amino Azaheterocyclic Carboxamide Patent Family (US 8,637,532 B2)

N-(4-Aminophenyl)azepane-1-carboxamide falls within the generic Markush structure of Formula (I) claimed in US Patent 8,637,532 B2 (Merck Patent GMBH), which discloses substituted amino azaheterocyclic carboxamide compounds for the treatment of hyperproliferative diseases, particularly cancer [1]. The patent family includes exemplified compounds with reported p70S6K inhibitory activity, with certain analogs achieving IC50 values as low as 1.2 nM in enzymatic assays [2]. While the specific N-(4-aminophenyl)azepane-1-carboxamide is not among the explicitly exemplified compounds with disclosed biological data in the patent, its structural inclusion within the claimed scope positions it as a relevant scaffold within a therapeutically validated chemotype. In contrast, simpler azepane carboxamides lacking the N-aryl substitution (e.g., azepane-1-carboxamide, CAS 67651-47-2) fall outside the Markush claims of this patent family and have not been associated with kinase-targeted therapeutic applications [3].

Patent landscape Kinase inhibition Hyperproliferative disease

Procurement-Driven Application Scenarios for N-(4-Aminophenyl)azepane-1-carboxamide (CAS 1156592-50-5)


Medicinal Chemistry: Azepane-Containing Kinase Inhibitor Library Synthesis

The compound's inclusion within the Markush structure of US 8,637,532 B2, a patent family reporting p70S6K inhibitors with IC50 values as low as 1.2 nM, positions it as a compelling starting material for focused kinase inhibitor library construction. Its primary aromatic amine handle permits rapid parallel derivatization via amide coupling or sulfonamide formation to generate arrays of N-substituted analogs for screening against kinase panels. Researchers should procure this compound for hit-to-lead campaigns targeting the p70S6K axis in cancer, rather than using the simpler azepane-1-carboxamide core which lacks both the aryl substitution pattern and the patent-validated therapeutic rationale [1][2].

Natural Product-Inspired Anticancer Phenotypic Screening

Given its isolation from *Scoparia dulcis* root and reported in vitro/in vivo cancer cell growth inhibition, N-(4-aminophenyl)azepane-1-carboxamide is a suitable probe for phenotypic screening in oncology. Its additional reported activities—protein synthesis inhibition and antioxidant properties—make it a candidate for exploring polypharmacology in cancer models where both cytostatic and cytoprotective modulation may be therapeutically beneficial. Procure this compound for mechanism-of-action deconvolution studies in cell-based assays, prioritizing it over single-target synthetic azepane carboxamides like AZD6270 (platelet integrin antagonist), which lack this multimodal bioactivity signature .

Chemical Biology: Epigenetic or Non-Kinase Target Profiling

The 4-aminophenyl azepane-1-carboxamide scaffold's physicochemical profile (LogP 1.79, TPSA 58.36 Ų, Lipinski-compliant, primary amine functional group) makes it amenable to immobilization on affinity matrices for chemoproteomics target identification studies. The primary amine allows direct coupling to NHS-activated Sepharose or biotinylation for pull-down experiments. This application scenario is inaccessible to the N-methylated analog (N-(4-aminophenyl)-N-methylazepane-1-carboxamide), which loses the primary amine derivatization handle, or the unsubstituted azepane-1-carboxamide, which lacks the aryl ring necessary for target protein binding interactions [3][4].

Analytical Reference Standard for Natural Product Research

As a characterized secondary metabolite from *Scoparia dulcis* root, N-(4-aminophenyl)azepane-1-carboxamide serves as an analytical reference standard (available at 95–98% purity) for phytochemical fingerprinting, quality control of *Scoparia dulcis* extracts, and metabolomics studies. Laboratories engaged in botanical drug development or pharmacognosy research should procure this compound as a certified reference material for LC-MS/MS quantification in plant extracts, distinguishing it from purely synthetic azepane derivatives that have no natural product relevance .

Quote Request

Request a Quote for N-(4-aminophenyl)azepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.